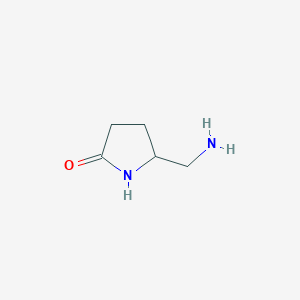acetic acid CAS No. 161330-30-9](/img/structure/B112011.png)
[(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid
Vue d'ensemble
Description
“(Tert-butoxycarbonyl)aminoacetic acid” is a chemical compound with the CAS Number: 161330-30-9 . It has a molecular weight of 269.27 . The compound is solid in physical form and is stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “(Tert-butoxycarbonyl)aminoacetic acid” are not available, the compound’s unique structure allows for precise control in synthesis and functionalization. This makes it potentially useful in diverse scientific research, including advancements in drug discovery, materials science, and bioconjugation.
Physical And Chemical Properties Analysis
“(Tert-butoxycarbonyl)aminoacetic acid” is a solid compound . It is stored in dry conditions at 2-8°C . The compound has a molecular weight of 269.27 .
Applications De Recherche Scientifique
1. Deprotection of tert-butoxycarbonyl (Boc) Amino Acids
- Application Summary: This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
- Methods of Application: The method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .
- Results or Outcomes: The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .
2. Dipeptide Synthesis
- Application Summary: This compound is used in the synthesis of dipeptides .
- Methods of Application: The protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes: The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
3. Synthesis of Glucosamine Synthase Inhibitors
- Application Summary: This compound is used in the synthesis of glucosamine synthase inhibitors .
- Methods of Application: Specific methods of application are not provided in the source .
- Results or Outcomes: Specific results or outcomes are not provided in the source .
4. Protein Assembly Directed by Synthetic Molecular Recognition Motifs
- Application Summary: This compound is used in protein assembly directed by synthetic molecular recognition motifs .
- Methods of Application: Specific methods of application are not provided in the source .
- Results or Outcomes: Specific results or outcomes are not provided in the source .
5. Synthesis of Gramicidin S Cyclic Analogs
- Application Summary: This compound is used in the synthesis of gramicidin S cyclic analogs .
- Methods of Application: Specific methods of application are not provided in the source .
- Results or Outcomes: Specific results or outcomes are not provided in the source .
6. Synthesis of HCV Protease Inhibitor Modified Analogs
- Application Summary: This compound is used in the synthesis of HCV protease inhibitor modified analogs .
- Methods of Application: Specific methods of application are not provided in the source .
- Results or Outcomes: Specific results or outcomes are not provided in the source .
7. Synthesis of tert-Butyl Nα-Protected Amino Acid Esters
- Application Summary: This compound is used in the synthesis of tert-butyl Nα-protected amino acid esters .
- Methods of Application: Specific methods of application are not provided in the source .
- Results or Outcomes: Specific results or outcomes are not provided in the source .
8. Dual Protection of Amino Functions
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFATHQIUYUCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464831 | |
| Record name | [(tert-Butoxycarbonyl)amino](2-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid | |
CAS RN |
161330-30-9 | |
| Record name | [(tert-Butoxycarbonyl)amino](2-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-DL-phenylglycine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)
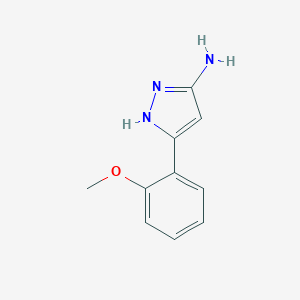


![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride](/img/structure/B111938.png)
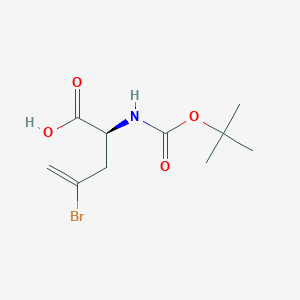

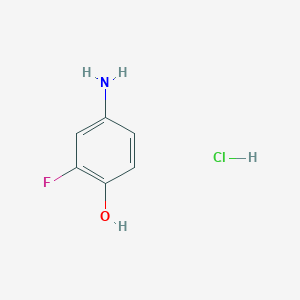
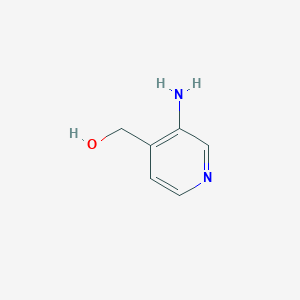
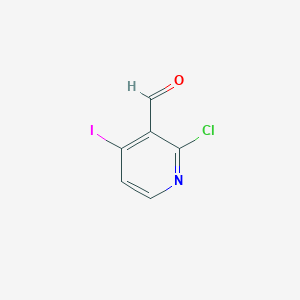
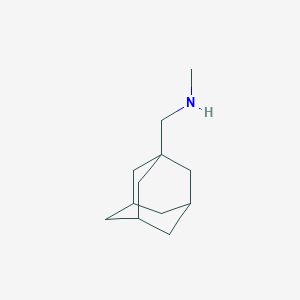

![4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B111969.png)
